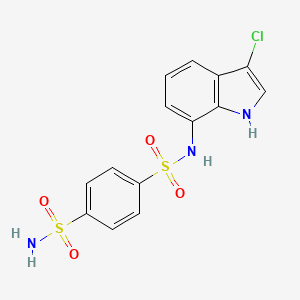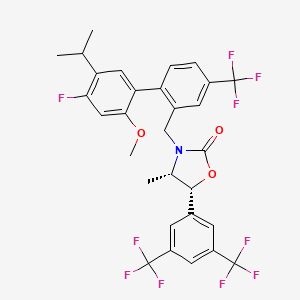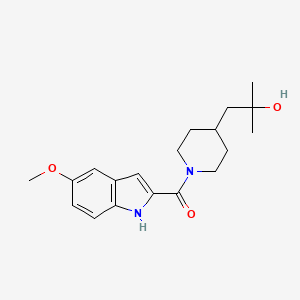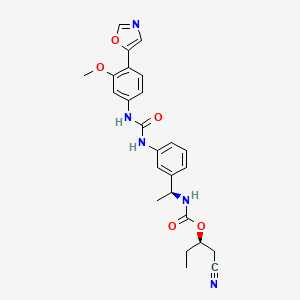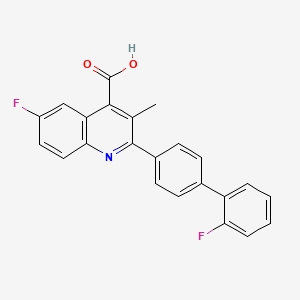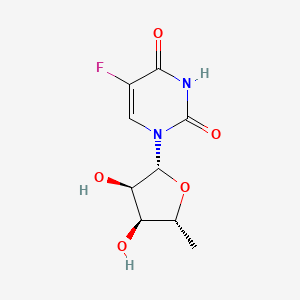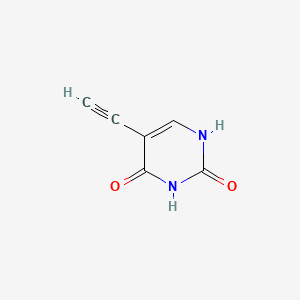
BMS-690514
Overview
Description
BMS-690514 is a potent and selective inhibitor of the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptor kinases. This compound has shown significant antitumor and antiangiogenic activities, making it a promising candidate for cancer therapy .
Mechanism of Action
BMS-690514, also known as (3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, is a potent, reversible oral inhibitor under investigation for the treatment of solid tumors .
Target of Action
this compound primarily targets the human epidermal growth factor receptor (EGFR/HER-1), HER-2 and -4, and vascular endothelial growth factor receptors (VEGFRs)-1 to -3 . These receptors play a crucial role in tumor growth and vascularization .
Mode of Action
this compound inhibits the kinase activity of its targets, thereby disrupting the signaling pathways that promote tumor growth and angiogenesis . The inhibition of these receptors correlates with the potency of the compound in inhibiting tumor cell proliferation .
Biochemical Pathways
The compound affects the EGFR and VEGFR signaling pathways, which are implicated in tumor growth, resistance to radiation and chemotherapy, and disease relapse . By inhibiting these pathways, this compound disrupts the processes that contribute to tumor progression .
Pharmacokinetics
this compound is rapidly absorbed and highly metabolized after repeated oral administration . It has good oral bioavailability in humans and is metabolized by multiple pathways including oxidation and glucuronidation . The compound can cross the blood-brain barrier, suggesting potential efficacy in brain tumors .
Result of Action
this compound has demonstrated anti-tumor activity in non-small-cell lung cancer (NSCLC) xenografts, including those harboring the T790M mutation . It decreases the clonogenic survival of NSCLC cell lines and induces apoptosis in lung tumor cells that have an activating mutation in EGFR .
Action Environment
The efficacy of this compound may be influenced by environmental factors such as the presence of radiation. For instance, this compound has been shown to enhance the anti-tumor effect of radiation in a sequential manner on certain xenografts . This suggests that the clinical benefits of this compound might be schedule-dependent .
Preparation Methods
The synthesis of BMS-690514 involves multiple steps, including the formation of a pyrrolo[2,1-f][1,2,4]triazine ring system. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
BMS-690514 undergoes various chemical reactions, including oxidation and glucuronidation. Common reagents used in these reactions include cytochrome P450 enzymes and glucuronosyltransferases. The major products formed from these reactions are oxidized and glucuronidated metabolites .
Scientific Research Applications
BMS-690514 has been extensively studied for its potential in treating various types of cancer, particularly non-small-cell lung cancer. It has shown efficacy in inhibiting tumor growth and angiogenesis in preclinical models. Additionally, this compound has been investigated for its potential use in combination with radiation therapy to enhance antitumor effects .
Comparison with Similar Compounds
BMS-690514 is unique in its ability to inhibit multiple receptor kinase families, including epidermal growth factor receptor and vascular endothelial growth factor receptor kinases. Similar compounds include brivanib, which is optimized for vascular endothelial growth factor receptor inhibition, and other tyrosine kinase inhibitors targeting epidermal growth factor receptor and human epidermal growth factor receptor 2. this compound’s dual inhibition of epidermal growth factor receptor and vascular endothelial growth factor receptor kinases provides a broader spectrum of antitumor activity .
Properties
IUPAC Name |
(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQVNMSRKWUSH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042689 | |
| Record name | BMS-690514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859853-30-8 | |
| Record name | BMS-690514 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-690514 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-690514 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


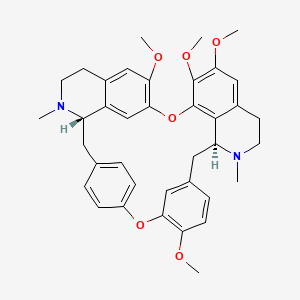
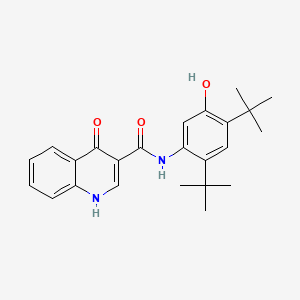
![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)


